

D-Altritol: A Structural and Functional Comparison with Common Sugar Alcohols

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Compound of Interest

Compound Name: *D-Altritol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure and biological function of **D-Altritol** with other common sugar alcohols, namely D-Mannitol and D-Sorbitol. By presenting key structural differences, metabolic pathways, and available experimental data, this document aims to facilitate a deeper understanding of **D-Altritol**'s potential applications in research and drug development.

Structural Comparison

D-Altritol, D-Mannitol, and D-Sorbitol are all hexitols, meaning they are six-carbon sugar alcohols with the general formula C₆H₁₄O₆. However, their biological functions are significantly influenced by the stereochemistry of their hydroxyl (-OH) groups.

Sugar Alcohol	IUPAC Name	Key Structural Feature
D-Altritol	(2R,3R,4S,5R)-Hexane-1,2,3,4,5,6-hexol ^[1]	An epimer of D-Mannitol at carbon-3 and an epimer of D-Sorbitol at carbons 2, 3, and 4.
D-Mannitol	(2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol	An epimer of D-Sorbitol at carbon-2.
D-Sorbitol	(2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol	Also known as D-glucitol.

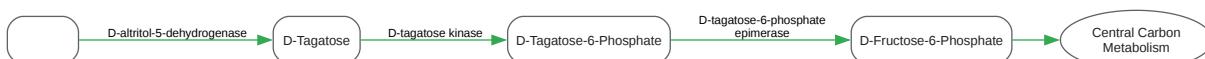
Metabolic Pathways and Biological Function

The distinct stereochemistry of these sugar alcohols dictates their recognition by enzymes and their subsequent metabolic fates. While D-Mannitol and D-Sorbitol are more common and their metabolic pathways are well-characterized, recent research has elucidated the pathway for **D-Altritol**.

D-Altritol Metabolism

D-Altritol is metabolized in a multi-step enzymatic pathway, primarily investigated in microorganisms like *Agrobacterium tumefaciens*. The pathway involves the following key steps[2]:

- Oxidation: **D-Altritol** is first oxidized to D-tagatose by **D-altritol-5-dehydrogenase**.
- Phosphorylation: D-tagatose is then phosphorylated to D-tagatose-6-phosphate by D-tagatose kinase.
- Epimerization: Finally, D-tagatose-6-phosphate is converted to D-fructose-6-phosphate by D-tagatose-6-phosphate epimerase, which can then enter central carbon metabolism.



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Caption: Metabolic pathway of **D-Altritol**.

Comparative Biological Function

The biological effects of sugar alcohols are largely determined by their metabolic products. The conversion of **D-Altritol** to D-fructose-6-phosphate suggests its potential to influence pathways related to glycolysis and gluconeogenesis. In contrast, the metabolism of D-Mannitol and D-Sorbitol also leads to fructose derivatives, but through different enzymatic steps.

Quantitative Data Comparison

The following table summarizes available quantitative data on the enzymatic conversion of **D-Altritol** and related sugar alcohols. A key enzyme in the initial metabolism of these polyols is a dehydrogenase. The data below is from a study on sheep liver sorbitol dehydrogenase, which exhibits broad substrate specificity[3].

Substrate	Michaelis Constant (Km, mM)	Catalytic Rate (kcat, s ⁻¹)	Specificity Constant (kcat/Km, s ⁻¹ mM ⁻¹)
D-Altritol	1.8	1.3	0.72
D-Sorbitol	0.28	25	89
L-Altritol	1.5	0.8	0.53
D-Mannitol	Not a substrate	-	-
L-Mannitol	1.2	1.1	0.92

Data extracted from Jeffcoat et al. (1988) for sheep liver sorbitol dehydrogenase at pH 7.0.

Experimental Protocols

This section provides detailed methodologies for the key enzymes involved in **D-Altritol** metabolism.

D-altritol-5-dehydrogenase Activity Assay

Objective: To determine the enzymatic activity of **D-altritol-5-dehydrogenase** by monitoring the reduction of NAD⁺ to NADH.

Materials:

- Tris-HCl buffer (50 mM, pH 9.0)
- NAD⁺ solution (10 mM)
- **D-Altritol** solution (100 mM)
- Purified **D-altritol-5-dehydrogenase**

- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing 880 μ L of Tris-HCl buffer, 100 μ L of NAD⁺ solution, and 10 μ L of the enzyme solution in a cuvette.
- Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.
- Initiate the reaction by adding 10 μ L of the **D-Altritol** solution to the cuvette and mix immediately.
- Monitor the increase in absorbance at 340 nm for 5 minutes, recording the reading every 30 seconds.
- Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6.22 $\text{mM}^{-1}\text{cm}^{-1}$). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 μmol of NADH per minute under the specified conditions.

D-tagatose Kinase Activity Assay

Objective: To measure the activity of D-tagatose kinase by coupling the reaction to a dehydrogenase-mediated detection of ADP formation.

Materials:

- HEPES buffer (50 mM, pH 7.5)
- D-Tagatose solution (50 mM)
- ATP solution (20 mM)
- MgCl₂ solution (100 mM)
- Phosphoenolpyruvate (PEP) solution (20 mM)
- NADH solution (10 mM)
- Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix

- Purified D-tagatose kinase
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing 800 μ L of HEPES buffer, 50 μ L of D-Tagatose solution, 50 μ L of ATP solution, 20 μ L of $MgCl_2$ solution, 20 μ L of PEP solution, 10 μ L of NADH solution, and 10 μ L of the PK/LDH enzyme mix.
- Add 10 μ L of the purified D-tagatose kinase to the mixture.
- Incubate at 37°C and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
- Calculate the rate of ATP consumption based on the rate of NADH oxidation. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1 μ mol of D-tagatose per minute.

D-tagatose-6-phosphate Epimerase Activity Assay

Objective: To determine the activity of D-tagatose-6-phosphate epimerase by measuring the conversion of D-tagatose-6-phosphate to D-fructose-6-phosphate.

Materials:

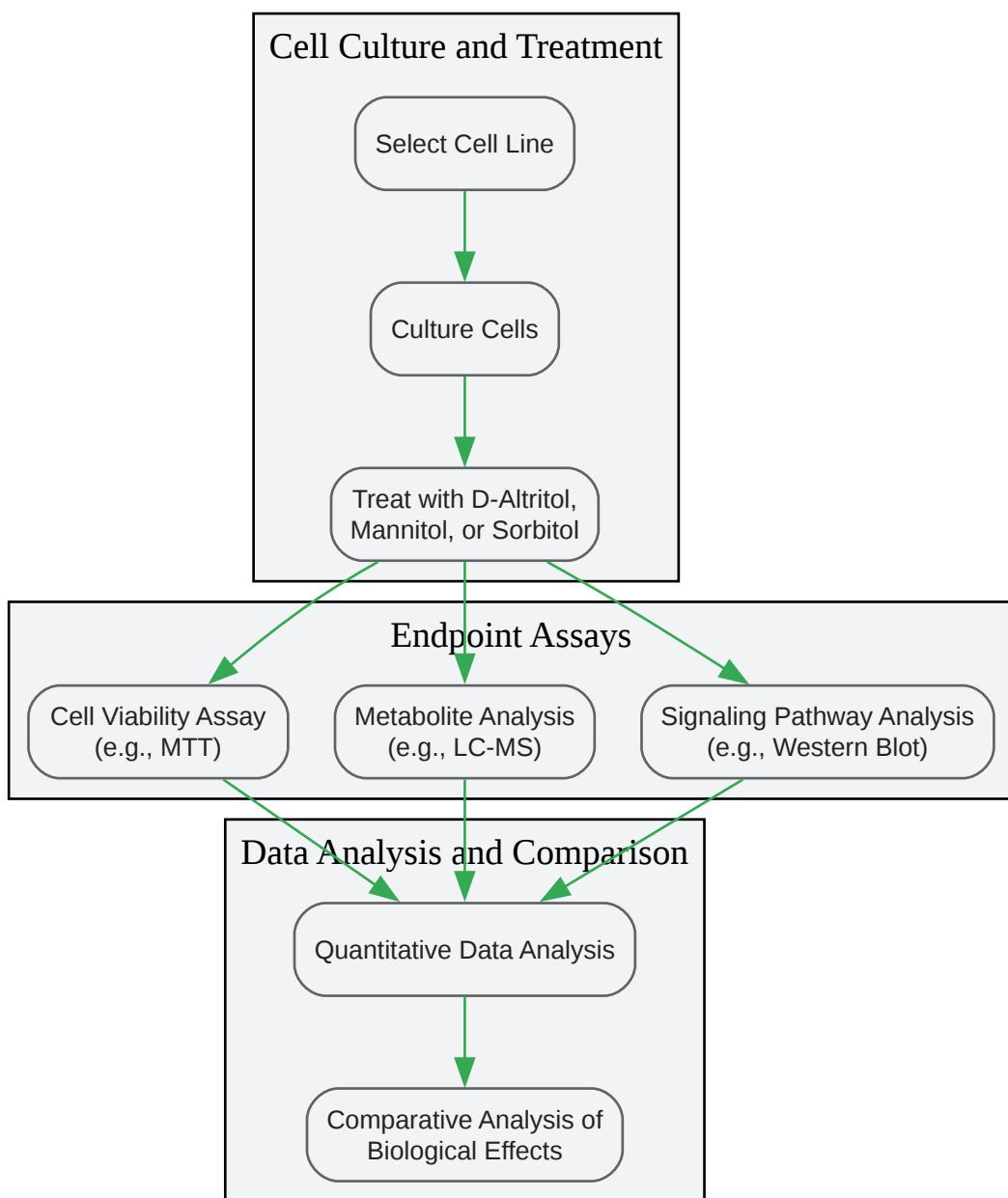
- Tris-HCl buffer (50 mM, pH 7.5)
- D-Tagatose-6-phosphate solution (10 mM)
- Phosphogluucose isomerase
- Glucose-6-phosphate dehydrogenase
- $NADP^+$ solution (10 mM)
- Purified D-tagatose-6-phosphate epimerase
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing 850 μ L of Tris-HCl buffer, 50 μ L of D-Tagatose-6-phosphate solution, 20 μ L of phosphoglucose isomerase, 20 μ L of glucose-6-phosphate dehydrogenase, and 50 μ L of NADP⁺ solution.
- Initiate the reaction by adding 10 μ L of the purified D-tagatose-6-phosphate epimerase.
- Incubate at 37°C and monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH.
- Calculate the rate of D-fructose-6-phosphate formation. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the epimerization of 1 μ mol of D-tagatose-6-phosphate per minute.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the biological effects of **D-Altritol** and its alternatives on a specific cell line.

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Caption: Workflow for comparing sugar alcohol effects.

Conclusion

D-Altritol presents a unique stereochemical structure that leads to a distinct metabolic pathway compared to more common sugar alcohols like D-Mannitol and D-Sorbitol. While direct comparative studies on its overall biological function are still emerging, the elucidation of its metabolic pathway and the characterization of the involved enzymes provide a solid foundation.

for further investigation. The provided experimental protocols offer a starting point for researchers to quantitatively assess the activity of key enzymes in **D-Altritol** metabolism. Future research focusing on the comparative effects of these sugar alcohols on cellular signaling and physiological responses will be crucial in unlocking the full potential of **D-Altritol** in various scientific and therapeutic applications.

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